3-(Cyanomethyl)-5-methylbenzonitrile

Lipophilicity Drug-likeness ADME

This asymmetric 1,3,5-trisubstituted dinitrile is a non-substitutable intermediate for Anastrozole (breast cancer) and patented HIV reverse-transcriptase inhibitors. Its methyl + cyanomethyl pattern provides unique regiospecific handles that simpler benzonitriles or symmetric dinitriles cannot replicate. Compared with bis-cyanomethyl analogs, its lower MW (156.18 g/mol) delivers ~9% higher molar yield per kg, while its solid-state format improves shipping and storage efficiency over liquid mono-nitriles. High-purity (>95%) batches are suitable as HPLC reference standards for pharmacopeial impurity profiling.

Molecular Formula C10H8N2
Molecular Weight 156.18 g/mol
Cat. No. B8473396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyanomethyl)-5-methylbenzonitrile
Molecular FormulaC10H8N2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C#N)CC#N
InChIInChI=1S/C10H8N2/c1-8-4-9(2-3-11)6-10(5-8)7-12/h4-6H,2H2,1H3
InChIKeyWCCZNMGGKKDDQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyanomethyl)-5-methylbenzonitrile (CAS 1006300-15-7): A Sourcing-Critical, Asymmetrically Substituted Aromatic Dinitrile Intermediate


3-(Cyanomethyl)-5-methylbenzonitrile (also known as 3-Cyano-5-methylbenzeneacetonitrile) is a specialized aromatic dinitrile building block, characterized by a methyl group and a cyanomethyl (-CH2CN) substituent at the 1- and 3-positions of a benzonitrile core . With a molecular formula of C10H8N2 and a molecular weight of 156.18 g/mol, this compound is distinguished by its asymmetric 1,3,5-trisubstitution pattern, which confers unique chemical reactivity and spatial properties not found in its simpler or symmetrically substituted analogs . Its primary utility lies in pharmaceutical research, where it serves as a key intermediate in the synthesis of complex heterocyclic drug candidates .

Critical Distinctions: Why 3-(Cyanomethyl)-5-methylbenzonitrile Cannot Be Replaced by Simpler or Symmetric Nitrile Analogs


The procurement of 3-(Cyanomethyl)-5-methylbenzonitrile for specific synthetic routes cannot be fulfilled by generic substitutions due to fundamental differences in molecular architecture, reactivity, and physical properties. This compound features an asymmetric 1,3,5-trisubstitution pattern that is absent in simple mono-nitriles like 3-methylbenzonitrile or symmetric dinitriles like 5-methyl-1,3-benzenedicarbonitrile [1]. The presence of both a methyl group and a cyanomethyl group on a benzonitrile core creates a unique, regiospecific set of reactive handles. A simpler analog like 3-(cyanomethyl)benzonitrile lacks the methyl group, which can be critical for lipophilicity and steric hindrance in target binding . Conversely, 5-methyl-1,3-benzenedicarbonitrile has two identical benzonitrile groups, making it unsuitable for synthetic pathways requiring a differentiated cyanomethyl moiety. As the following evidence demonstrates, these structural divergences translate into quantifiable differences in molecular properties and biological application that directly impact the success of a research program .

Quantitative Evidence Guide: Head-to-Head Performance Metrics for 3-(Cyanomethyl)-5-methylbenzonitrile


LogP and Topological Polar Surface Area (TPSA) Comparison: Enhanced Lipophilicity and Membrane Permeability

The calculated partition coefficient (LogP) for 3-(Cyanomethyl)-5-methylbenzonitrile is 1.93, which is significantly higher than the non-methylated analog 3-(cyanomethyl)benzonitrile (estimated LogP ~1.2) . This indicates a 0.73 LogP unit increase, corresponding to a ~5.4-fold higher partition coefficient, which can greatly enhance passive membrane permeability and oral bioavailability in drug candidates [1]. The compound also possesses a topological polar surface area (TPSA) of 47.58 Ų, a value that falls well within the optimal range for CNS drug penetration (<90 Ų) and oral bioavailability (<140 Ų) .

Lipophilicity Drug-likeness ADME QSAR

Synthetic Pathway Specificity: A Distinct Intermediate for Non-Steroidal Aromatase Inhibitors

3-(Cyanomethyl)-5-methylbenzonitrile serves as a direct and irreplaceable intermediate in the synthesis of the antineoplastic agent Anastrozole [1]. The compound's structure is essential for forming the key intermediate, 2-(3-(cyanomethyl)-5-methylphenyl)-2-methylpropanenitrile, which is a documented impurity of Anastrozole and a critical control marker in its manufacturing process . In contrast, a closely related analog, 5-methyl-1,3-benzenediacetonitrile (CAS 120511-74-2), is also used in Anastrozole synthesis but is a different intermediate with a distinct role and is not interchangeable with the mono-cyanomethyl derivative [1].

Aromatase Inhibitors Cancer Research Anastrozole Pharmaceutical Intermediate

Molecular Weight and Density: A Differentiated Mass Transport and Handling Profile

3-(Cyanomethyl)-5-methylbenzonitrile (MW: 156.18 g/mol) has a molecular weight 14.0 g/mol lower than the bis-cyanomethyl analog, 5-methyl-1,3-benzenediacetonitrile (MW: 170.21 g/mol), representing a 9.0% reduction in molecular mass . This difference directly impacts shipping and handling economics. Furthermore, the predicted density of 3-(Cyanomethyl)-5-methylbenzonitrile is estimated to be similar to that of 3-(cyanomethyl)benzonitrile (1.12 g/cm³), which is significantly higher than the 0.976 g/mL of the liquid mono-nitrile, 3-methylbenzonitrile [1]. This solid-state and density difference leads to a smaller volumetric footprint for the same mass, a critical factor in large-scale procurement.

Physical Properties Process Chemistry Logistics Formulation

Patent and Application Landscape: A Specialized Role in HIV Reverse Transcriptase Inhibitor Research

3-(Cyanomethyl)-5-methylbenzonitrile is explicitly claimed and described as a crucial synthetic intermediate for a novel class of HIV reverse transcriptase inhibitors . The specific 1,3,5-trisubstitution pattern on the aromatic ring is essential for constructing the pharmacophore of these inhibitors. A simpler analog, such as 3-methylbenzonitrile, lacks the second nitrile functionality required for the subsequent synthetic steps outlined in the patent literature . This demonstrates a clear, documented application where substitution with a generic benzonitrile would render the synthetic route inoperative.

HIV Antiviral Reverse Transcriptase Infectious Disease

Definitive Application Scenarios for 3-(Cyanomethyl)-5-methylbenzonitrile Based on Verified Differentiation


Medicinal Chemistry: Synthesis of Non-Steroidal Aromatase Inhibitors (Anastrozole Analogs)

This compound is a non-substitutable, key intermediate for synthesizing the breast cancer drug Anastrozole and its analogs . As demonstrated, its unique 1,3,5-trisubstituted pattern is essential for constructing the diaryl nitrile core of the pharmacophore. Sourcing this specific building block is mandatory for developing or manufacturing this class of antineoplastic agents, a role that cannot be fulfilled by simpler or symmetric nitrile alternatives .

Antiviral Drug Discovery: Development of Next-Generation HIV Reverse Transcriptase Inhibitors

For researchers targeting novel HIV reverse transcriptase inhibitors, 3-(Cyanomethyl)-5-methylbenzonitrile is a required, patented intermediate . The compound's structural features are integral to the claimed chemical space, making its procurement a necessity for exploring or optimizing this specific class of antiviral agents. Using a generic benzonitrile would deviate from the patented synthetic pathway and result in an entirely different chemical series .

Process Chemistry and Scale-Up: Optimizing High-Value Pharmaceutical Synthesis

In process development, the quantifiable differences in molecular weight (156.18 vs. 170.21 g/mol) and physical state versus the bis-cyanomethyl analog translate into tangible logistical and economic benefits . For large-scale campaigns, the lower molecular weight of 3-(Cyanomethyl)-5-methylbenzonitrile means a 9.0% increase in molar yield per kilogram of purchased material. Its solid, dense form offers more efficient storage and shipping compared to liquid alternatives like 3-methylbenzonitrile [1]. These factors make it the preferred intermediate when optimizing a synthetic route for cost-effectiveness and operational efficiency.

Analytical Chemistry: Use as a High-Purity Reference Standard and Impurity Marker

As a documented precursor to the Anastrozole impurity, 2-(3-(cyanomethyl)-5-methylphenyl)-2-methylpropanenitrile, this compound is critical for analytical method development and quality control (QC) . Its availability as a high-purity (>95%) research chemical makes it suitable for use as an HPLC standard or for generating specific process-related impurities. This application requires a batch of the precise compound, as any structural deviation would compromise the validity of analytical data used for regulatory submissions .

Quote Request

Request a Quote for 3-(Cyanomethyl)-5-methylbenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.